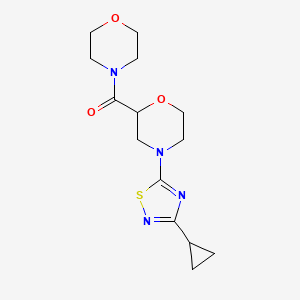![molecular formula C18H23F3N2O2 B12264708 4-(1-{[2-(Trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)morpholine](/img/structure/B12264708.png)
4-(1-{[2-(Trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-{[2-(Trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)morpholine is a complex organic compound that features a trifluoromethyl group, a piperidine ring, and a morpholine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-{[2-(Trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(1-{[2-(Trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)morpholine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antidiabetic activity.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(1-{[2-(Trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it may act as a positive allosteric modulator of certain receptors, enhancing their activity and leading to various physiological effects . The trifluoromethyl group plays a crucial role in its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-(1-{[2-(Trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)morpholine is unique due to its combination of a trifluoromethyl group, piperidine ring, and morpholine ring. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C18H23F3N2O2 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
morpholin-4-yl-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C18H23F3N2O2/c19-18(20,21)16-6-2-1-4-14(16)12-22-7-3-5-15(13-22)17(24)23-8-10-25-11-9-23/h1-2,4,6,15H,3,5,7-13H2 |
Clave InChI |
YVQAQRRHVHVYBS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)CC2=CC=CC=C2C(F)(F)F)C(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide](/img/structure/B12264626.png)
![2-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}imidazo[1,2-a]pyrimidine](/img/structure/B12264627.png)
![1-(4-Chlorophenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12264641.png)
![N-[1-(cyclohexylmethyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12264649.png)
![N-[1-(2-bromobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12264665.png)
![N-methyl-N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12264669.png)
![4-[6-Methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12264675.png)

![ethyl 4-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12264682.png)
![4-(6-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B12264691.png)
![4-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-3-carbonyl}morpholine](/img/structure/B12264703.png)
![5-chloro-N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12264713.png)
![1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole](/img/structure/B12264719.png)
![4-chloro-1-({1-[(4-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12264725.png)
